6,7-Dimethyl-1H-pteridin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethyl-3H-pteridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-4-5(2)12-7-6(11-4)8(13)10-3-9-7/h3H,1-2H3,(H,9,10,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZHLQUXFAOLAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C(=N1)C(=O)NC=N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163524 |

Source

|

| Record name | 6,7-Dimethyl-1H-pteridin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14684-54-9 |

Source

|

| Record name | 4-Hydroxy-6,7-dimethylpteridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14684-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dimethyl-1H-pteridin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014684549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxo-6,7-dimethylpteridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Dimethyl-1H-pteridin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dimethyl-1H-pteridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 6,7-Dimethyl-1H-pteridin-4-one

Abstract

This technical guide provides a comprehensive overview of 6,7-Dimethyl-1H-pteridin-4-one, a key member of the pteridine class of heterocyclic compounds. Pteridines are of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities. This document details the principal synthetic methodologies, elucidates the physicochemical and spectroscopic properties, and discusses the biological significance of this compound, particularly as a structural analog to vital cofactors. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction and Significance

Pteridines, bicyclic heteroaromatic compounds composed of fused pyrimidine and pyrazine rings, are fundamental to a vast array of biological processes.[1] The specific compound of interest, 6,7-Dimethyl-1H-pteridin-4-one (also known as 6,7-dimethyl-lumazine), represents a core structural motif found in more complex, naturally occurring molecules. Its primary significance lies in its relationship to 6,7-dimethyl-8-ribityllumazine, the immediate biosynthetic precursor to riboflavin (Vitamin B2).[2][3] The enzymatic synthesis of this related lumazine is catalyzed by lumazine synthase, an enzyme absent in humans, making the riboflavin biosynthesis pathway a potential target for antimicrobial agents.[3][4]

Understanding the synthesis and properties of the foundational 6,7-Dimethyl-1H-pteridin-4-one structure is therefore critical for the rational design of enzyme inhibitors, probes, and other molecular tools aimed at exploring or disrupting these biological pathways. This guide provides the necessary foundational knowledge for such endeavors.

Synthesis of 6,7-Dimethyl-1H-pteridin-4-one

The most established and efficient method for the synthesis of 6,7-disubstituted pteridin-4-ones is the Taylor synthesis, which involves the condensation of a suitably substituted pyrimidine-4,5-diamine with a 1,2-dicarbonyl compound.[5] For the synthesis of 6,7-Dimethyl-1H-pteridin-4-one, this translates to the reaction between 2,4,5-triamino-6-hydroxypyrimidine and biacetyl (2,3-butanedione).

Retrosynthetic Analysis and Strategy

The core logic of the synthesis is the formation of the pyrazine ring onto a pre-existing, functionalized pyrimidine ring. The diamine functionality at positions 4 and 5 of the pyrimidine provides the two nitrogen atoms for the new pyrazine ring, while the two carbonyl groups of biacetyl provide the carbon backbone.

Caption: Retrosynthetic approach for 6,7-Dimethyl-1H-pteridin-4-one.

Synthesis of the Key Precursor: 2,4,5-Triamino-6-hydroxypyrimidine

The starting pyrimidine, 2,4,5-triamino-6-hydroxypyrimidine, is typically prepared in a two-step sequence from the commercially available 2,4-diamino-6-hydroxypyrimidine.

-

Nitrosation: The first step is the introduction of a nitroso group at the 5-position. This is an electrophilic aromatic substitution on the electron-rich pyrimidine ring. The reaction is typically carried out in an acidic medium with sodium nitrite.[6][7]

-

Reduction: The 5-nitroso group is then reduced to an amino group. A common and effective reducing agent for this transformation is sodium dithionite (Na₂S₂O₄).[6] The reaction is often visually monitored by the disappearance of the intensely colored nitroso compound. The product is usually isolated as a more stable salt, such as the sulfate.[6][8]

Final Condensation Step

The final step is the acid- or heat-catalyzed condensation of 2,4,5-triamino-6-hydroxypyrimidine with biacetyl. The reaction proceeds through the formation of a Schiff base intermediate, followed by cyclization and dehydration to form the aromatic pyrazine ring. The choice of reaction conditions is critical to ensure regioselectivity and prevent side reactions. Performing the reaction in an aqueous or alcoholic solvent, often with heating, facilitates the cyclization.[5]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 6,7-dimethyl-1H-pteridin-4-one (14684-54-9) MS [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. tsijournals.com [tsijournals.com]

- 7. US2673204A - Processes for the syntheses of leucopterin and the intermediates thereof and of 2, 4, 5-triamino-6-hydroxy pyrimidine sulfite and the alkali salts thereof - Google Patents [patents.google.com]

- 8. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]

"6,7-Dimethyl-1H-pteridin-4-one chemical structure and IUPAC name"

An In-Depth Technical Guide to 6,7-Dimethyl-1H-pteridin-4-one: Structure, Properties, and Scientific Context

Abstract

This technical guide provides a comprehensive overview of 6,7-Dimethyl-1H-pteridin-4-one, a heterocyclic compound belonging to the pteridine family. Pteridines are of significant interest to researchers in chemistry, biology, and medicine due to their core role in the structure of vital biological cofactors, such as biopterin and folic acid.[1] This document details the chemical structure, IUPAC nomenclature, and physicochemical properties of 6,7-Dimethyl-1H-pteridin-4-one. Furthermore, it presents a detailed, field-proven protocol for its chemical synthesis and subsequent analytical characterization. The guide contextualizes the importance of this molecule by relating it to its biologically active analogues and discusses its potential applications in scientific research and drug development. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this specific pteridine derivative.

Introduction to the Pteridine Class

The Pteridine Heterocyclic System

Pteridines are a class of nitrogen-containing heterocyclic aromatic compounds composed of a pyrimidine ring fused to a pyrazine ring.[1] The name "pterin" itself is derived from the Greek word "pteron" (wing), as these compounds were first isolated as pigments in the wings of butterflies.[1] The core pteridine structure is the foundation for a wide array of derivatives with diverse chemical properties and biological functions.

Pterins: Key Biological Cofactors

Among the pteridine family, pterins are a critical subclass characterized by an amino group at position 2 and a keto (oxo) group at position 4 of the heterocyclic ring system.[1][2] The most significant members of this class are found in their reduced forms, such as 5,6,7,8-tetrahydrobiopterin (BH4).[3] BH4 is an essential coenzyme for aromatic amino acid hydroxylases, which are involved in the synthesis of neurotransmitters, and for nitric oxide synthases, which produce the signaling molecule nitric oxide.[4][5] Deficiencies or dysregulation in pterin metabolism are linked to a variety of neurological and vascular diseases.[4][6]

Significance of 6,7-Dimethyl-1H-pteridin-4-one in Research

6,7-Dimethyl-1H-pteridin-4-one serves as a valuable research tool. Its structure is analogous to the core of biologically active pterins but with methyl groups at the 6 and 7 positions, replacing the more complex side chains found in cofactors like biopterin.[7] This structural simplification makes it an ideal model compound for:

-

Probing Enzyme Active Sites: Studying how enzymes that bind natural pterins interact with simpler, synthetic analogues.

-

Developing Synthetic Methodologies: Optimizing reaction conditions for creating more complex pteridine-based molecules.

-

Reference Standard: Acting as a standard in analytical methods for detecting and quantifying pteridine derivatives. Its relationship to compounds like 6,7-dimethyl-5,6,7,8-tetrahydropterin (DMPH4), a synthetic cofactor, further underscores its relevance in biochemical and pharmacological studies.[8]

Chemical Identity and Structure

IUPAC Nomenclature and Synonyms

The formal IUPAC name for this compound is 6,7-Dimethyl-1H-pteridin-4-one .[9] Due to keto-enol tautomerism, it is also frequently referred to by several synonyms in chemical literature and databases:

The Chemical Abstracts Service (CAS) registry number for this compound is 14684-54-9 .[9]

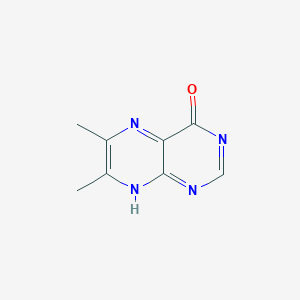

Chemical Structure Elucidation

The molecule consists of the fused pyrimido[4,5-b]pyrazine ring system. It features a ketone group at position 4 and two methyl group substituents at positions 6 and 7. The presence of the hydrogen atom at the N1 position is denoted by the "1H" in the IUPAC name.

Caption: Chemical structure of 6,7-Dimethyl-1H-pteridin-4-one.

Physicochemical Properties

The key physicochemical properties of 6,7-Dimethyl-1H-pteridin-4-one are summarized below. This data is essential for designing experimental conditions, including solvent selection for reactions and analytical procedures.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₄O | [9][10] |

| Molecular Weight | 176.175 g/mol | [9][10] |

| CAS Number | 14684-54-9 | [9] |

| Appearance | Solid (Neat) | [10] |

| Boiling Point | 372.9 °C at 760 mmHg | [9] |

| Flash Point | 179.3 °C | [9] |

| Density | 1.48 g/cm³ | [9] |

| InChI Key | YZZHLQUXFAOLAA-UHFFFAOYSA-N | [9] |

Synthesis and Methodologies

Rationale for Synthetic Strategy

The synthesis of the pteridine core is most effectively achieved via a condensation reaction. This well-established approach involves reacting a substituted pyrimidine diamine with a 1,2-dicarbonyl compound. For the synthesis of 6,7-Dimethyl-1H-pteridin-4-one, the logical precursors are 4,5-diaminopyrimidin-2(1H)-one and 2,3-butanedione (diacetyl) . This method is chosen for its high efficiency, regioselectivity, and the relative accessibility of the starting materials. The reaction proceeds under mildly acidic or neutral conditions, where the more nucleophilic amino group at C5 of the pyrimidine initiates the attack on one of the carbonyls of diacetyl, followed by cyclization and dehydration to form the stable aromatic pyrazine ring.

Detailed Experimental Protocol: Synthesis of 6,7-Dimethyl-1H-pteridin-4-one

Disclaimer: This protocol is intended for use by trained laboratory professionals. Adherence to all institutional safety guidelines, including the use of personal protective equipment (PPE), is mandatory.

Reagents and Materials:

-

4,5-Diaminopyrimidin-2(1H)-one

-

2,3-Butanedione (Diacetyl)

-

Glacial Acetic Acid

-

Deionized Water

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat plate

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reactant Setup: In a 250 mL round-bottom flask, dissolve 1.0 equivalent of 4,5-diaminopyrimidin-2(1H)-one in a mixture of deionized water and a minimal amount of glacial acetic acid (e.g., 10:1 water:acid ratio) to ensure solubility and provide a catalytic acidic environment.

-

Initiation of Reaction: To the stirring solution, add 1.1 equivalents of 2,3-butanedione dropwise at room temperature. The slight excess of the dicarbonyl compound ensures the complete consumption of the limiting pyrimidine diamine.

-

Reaction Progression: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with continuous stirring. The choice to reflux is critical as it provides the necessary activation energy for the condensation and subsequent cyclization/dehydration steps, driving the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the starting material (typically 2-4 hours).

-

Product Isolation: Upon completion, remove the heat source and allow the reaction mixture to cool slowly to room temperature, followed by further cooling in an ice bath. The product, being less soluble in the cold aqueous medium, will precipitate out of the solution.

-

Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the crude product sequentially with cold deionized water to remove any residual acid and unreacted starting materials, followed by a wash with cold ethanol to remove organic impurities.

-

Drying: Dry the purified product under vacuum at 50-60 °C to yield 6,7-Dimethyl-1H-pteridin-4-one as a solid.

Caption: Workflow for the synthesis of 6,7-Dimethyl-1H-pteridin-4-one.

Analytical Characterization

Rationale for Analytical Techniques

A multi-technique approach is essential for the unambiguous confirmation of the chemical structure and purity of the synthesized 6,7-Dimethyl-1H-pteridin-4-one.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for structural elucidation. ¹H NMR will confirm the presence and integration of protons on the methyl groups and the pteridine ring, while ¹³C NMR will verify the carbon skeleton, including the distinct signals for the carbonyl and substituted aromatic carbons.[1][11]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further validate the elemental composition (C₈H₈N₄O).[11]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups, such as the C=O stretch of the ketone, N-H stretches, and C=C/C=N stretches within the aromatic rings.[11]

Standard Analytical Workflow Protocol

-

Sample Preparation: Prepare a dilute solution of the synthesized product in a suitable deuterated solvent (e.g., DMSO-d₆) for NMR analysis. For MS, prepare a solution in a volatile solvent like methanol or acetonitrile.

-

NMR Analysis: Acquire ¹H and ¹³C NMR spectra. Analyze the chemical shifts, coupling constants, and integration values to confirm that the obtained spectra are consistent with the expected structure of 6,7-Dimethyl-1H-pteridin-4-one.

-

MS Analysis: Infuse the sample into a mass spectrometer (e.g., using electrospray ionization - ESI). Verify that the major ion observed corresponds to the protonated molecule [M+H]⁺ with an m/z value of approximately 177.18.

-

Purity Assessment: Assess purity using High-Performance Liquid Chromatography (HPLC) with a UV detector. The result should show a single major peak corresponding to the product.

-

Data Consolidation: Consolidate all analytical data to provide unequivocal evidence of the compound's identity, structure, and purity.

Caption: Standard workflow for analytical characterization.

Biological Context and Potential Applications

Role as an Analogue of Biologically Active Pterins

The core function of 6,7-Dimethyl-1H-pteridin-4-one in a research setting is to act as a simplified analogue of complex, naturally occurring pterins. For instance, tetrahydrobiopterin (BH4) is the cofactor for several critical enzymes.[12] By studying the binding or inhibition kinetics of 6,7-Dimethyl-1H-pteridin-4-one or its reduced form (DMPH4) with these enzymes, researchers can gain insights into the specific structural requirements for cofactor binding and activity. This knowledge is crucial for understanding the mechanism of these enzymes and the pathophysiology of related diseases.

Potential in Drug Discovery and Development

In drug development, pteridine derivatives are explored as therapeutic agents.[6] For example, sapropterin, a synthetic form of BH4, is used to treat certain forms of phenylketonuria (PKU).[13] Simplified analogues like 6,7-Dimethyl-1H-pteridin-4-one can serve as foundational scaffolds in medicinal chemistry. They can be used as starting points for the rational design of enzyme inhibitors. By modifying the core structure, chemists can develop compounds that block the active site of pathogenic enzymes, a common strategy in the development of antimicrobial or anticancer drugs.

Conclusion

6,7-Dimethyl-1H-pteridin-4-one is a chemically significant member of the pteridine family. While not biologically active in the same manner as its natural counterparts, its value lies in its utility as a research tool. Its straightforward synthesis and structural similarity to essential cofactors make it an excellent model compound for mechanistic studies and a versatile scaffold for medicinal chemistry. A thorough understanding of its properties, synthesis, and characterization, as outlined in this guide, provides a solid foundation for its application in advanced scientific research.

References

-

PubChem. 6,7-Dihydrobiopterin. National Center for Biotechnology Information. [Link]

-

PubChem. Tetrahydrobiopterin. National Center for Biotechnology Information. [Link]

-

PubChem. 6,7-Dimethyl-5,6,7,8-tetrahydropterin. National Center for Biotechnology Information. [Link]

-

Stenutz. 6,7-diethyl-3H-pteridin-4-one. Stenutz. [Link]

-

PubChem. Pteridin-4-ol. National Center for Biotechnology Information. [Link]

-

PubChem. 6,7-Dimethyltetra-hydropterin. National Center for Biotechnology Information. [Link]

-

Pushing at the Boundaries of Pterin Chemistry. National Center for Biotechnology Information. [Link]

-

Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. National Center for Biotechnology Information. [Link]

-

PubChem. 6-Methyltetrahydropterin. National Center for Biotechnology Information. [Link]

-

PubChem. Pterin. National Center for Biotechnology Information. [Link]

-

ResearchGate. Pteridines, CXVI. (1) Synthesis and Reactivity of 6-Substituted l,3-Dimethyl-7-hydroxylumazines and 7-Substituted l,3-Dimethyl-(. ResearchGate. [Link]

-

PubChem. Biopterin. National Center for Biotechnology Information. [Link]

- Google Patents. Method of synthesizing tetrahydrobiopterin.

-

PubMed. Tetrahydrobiopterin, the cofactor for aromatic amino acid hydroxylases, is synthesized by and regulates proliferation of erythroid cells. National Center for Biotechnology Information. [Link]

-

PubMed. Clinical role of pteridine therapy in tetrahydrobiopterin deficiency. National Center for Biotechnology Information. [Link]

-

PubMed Central. Tetrahydrobiopterin, Superoxide and Vascular Dysfunction. National Center for Biotechnology Information. [Link]

-

PubMed Central. Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor. National Center for Biotechnology Information. [Link]

Sources

- 1. Pushing at the Boundaries of Pterin Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pterin | C6H5N5O | CID 135398660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tetrahydrobiopterin | C9H15N5O3 | CID 135402045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tetrahydrobiopterin, Superoxide and Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical role of pteridine therapy in tetrahydrobiopterin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biopterin | C9H11N5O3 | CID 135403659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6,7-Dimethyl-5,6,7,8-tetrahydropterin | C8H13N5O | CID 135406872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. 6,7-Dimethyl-pteridin-4-ol | CymitQuimica [cymitquimica.com]

- 11. 6,7-dimethyl-1H-pteridin-4-one (14684-54-9) MS [m.chemicalbook.com]

- 12. Tetrahydrobiopterin, the cofactor for aromatic amino acid hydroxylases, is synthesized by and regulates proliferation of erythroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US8178670B2 - Method of synthesizing tetrahydrobiopterin - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 6,7-Dimethyl-1H-pteridin-4-one

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 6,7-Dimethyl-1H-pteridin-4-one, a pteridine derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering both theoretical insights and practical protocols for obtaining and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction

6,7-Dimethyl-1H-pteridin-4-one is a heterocyclic compound featuring a fused pyrimidine and pyrazine ring system. Pteridines are a class of compounds that includes essential biomolecules such as folic acid and biopterin, and their derivatives are actively investigated for their potential as therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial activities. Accurate and unambiguous structural elucidation is paramount for understanding structure-activity relationships (SAR) and ensuring the quality and purity of synthesized compounds. This guide details the application of key spectroscopic techniques—NMR, IR, and MS—to achieve a thorough structural characterization of 6,7-Dimethyl-1H-pteridin-4-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural determination of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 6,7-Dimethyl-1H-pteridin-4-one, ¹H and ¹³C NMR are essential for confirming the presence and connectivity of the protons and carbons in the pteridine core and its methyl substituents.

Experimental Protocol: Acquiring NMR Spectra

The following protocol outlines the standard procedure for preparing a sample of 6,7-Dimethyl-1H-pteridin-4-one for NMR analysis.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆), which is a good choice for many heterocyclic compounds.

-

Gently agitate the vial to ensure complete dissolution of the sample.

-

Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely and label it appropriately.

2. Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum. For a quantitative experiment, ensure a sufficient relaxation delay (d1) of at least 5 times the longest T1 relaxation time.

-

Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required to achieve a good signal-to-noise ratio.

-

(Optional but Recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations.

Data Presentation and Interpretation

Molecular Structure with Atom Numbering:

Caption: Molecular structure of 6,7-Dimethyl-1H-pteridin-4-one with atom numbering for NMR assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6,7-Dimethyl-1H-pteridin-4-one (in DMSO-d₆)

| Atom Number | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity |

| 1-H | ~11.0 - 12.0 | - | br s |

| 3-H | ~11.5 - 12.5 | - | br s |

| C2 | - | ~155 - 160 | - |

| C4 | - | ~160 - 165 | - |

| C4a | - | ~130 - 135 | - |

| C6-CH₃ | ~2.4 - 2.6 | ~20 - 25 | s |

| C7-CH₃ | ~2.5 - 2.7 | ~20 - 25 | s |

| C6 | - | ~145 - 150 | - |

| C7 | - | ~150 - 155 | - |

| C8a | - | ~140 - 145 | - |

| H (aromatic) | ~8.0 - 8.5 | - | s |

Interpretation of NMR Spectra:

-

¹H NMR: The spectrum is expected to show two broad singlets in the downfield region (δ 11.0-12.5 ppm), corresponding to the two N-H protons of the pteridinone ring. The exact chemical shifts can vary depending on concentration and temperature. Two sharp singlets are predicted in the upfield region (δ 2.4-2.7 ppm), each integrating to three protons, which are characteristic of the two methyl groups at the C6 and C7 positions. A singlet in the aromatic region (δ 8.0-8.5 ppm) would correspond to the proton on the pyrazine ring.

-

¹³C NMR: The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon (C4) is expected to resonate at a significantly downfield chemical shift (δ 160-165 ppm). The other sp²-hybridized carbons of the pteridine ring will appear in the aromatic region (δ 130-160 ppm). The two methyl carbons will give rise to signals in the upfield region (δ 20-25 ppm). The interpretation of the specific assignments for the ring carbons would be facilitated by 2D NMR data and comparison with spectra of known pteridine derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For 6,7-Dimethyl-1H-pteridin-4-one, IR spectroscopy can confirm the presence of the N-H, C=O, C=C, C=N, and C-H bonds.

Experimental Protocol: Acquiring an IR Spectrum

The thin solid film method is a common and effective way to prepare a solid sample for IR analysis.

1. Sample Preparation (Thin Solid Film):

-

Place a small amount of the compound (a few milligrams) in a small vial.

-

Add a few drops of a volatile solvent in which the compound is soluble (e.g., methanol or chloroform) to dissolve it.

-

Using a pipette, place a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

-

Ensure the film is not too thick, as this can lead to overly intense and broad absorption bands.

2. Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the IR spectrum of the sample.

-

Clean the salt plate thoroughly with an appropriate solvent after the measurement.

Data Presentation and Interpretation

Table 2: Predicted Characteristic IR Absorption Bands for 6,7-Dimethyl-1H-pteridin-4-one

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100 - 3300 | Medium | N-H stretch | Amide (lactam) |

| 3000 - 3100 | Weak | C-H stretch (aromatic) | Pyrazine ring |

| 2850 - 3000 | Weak | C-H stretch (aliphatic) | Methyl groups |

| 1650 - 1700 | Strong | C=O stretch (conjugated) | Amide (lactam) |

| 1550 - 1650 | Medium | C=C and C=N stretches | Pteridine ring system |

| 1400 - 1500 | Medium | C-H bend (aliphatic) | Methyl groups |

Interpretation of the IR Spectrum:

The IR spectrum of 6,7-Dimethyl-1H-pteridin-4-one is expected to be dominated by a strong absorption band in the region of 1650-1700 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the conjugated lactam ring. The presence of a broad to medium intensity band between 3100 and 3300 cm⁻¹ would confirm the N-H stretching vibration. Weaker absorptions just above 3000 cm⁻¹ would be indicative of the aromatic C-H stretches, while those just below 3000 cm⁻¹ correspond to the C-H stretches of the methyl groups. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and stretching vibrations, which are unique to the molecule's overall structure.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. Electron Ionization (EI) is a common "hard" ionization technique that leads to extensive fragmentation, providing a characteristic fingerprint for a molecule.

Experimental Protocol: Acquiring a Mass Spectrum

1. Sample Introduction:

-

Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

-

The probe is heated to volatilize the sample into the ion source.

2. Ionization and Analysis:

-

The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

The resulting positive ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A detector measures the abundance of each ion, generating the mass spectrum.

Data Presentation and Interpretation

Table 3: Mass Spectrometry Data for 6,7-Dimethyl-1H-pteridin-4-one

| m/z | Relative Intensity (%) | Proposed Fragment |

| 176 | High | [M]⁺ (Molecular Ion) |

| 148 | Moderate | [M - CO]⁺ |

| 133 | Moderate | [M - HNCO]⁺ |

| 105 | Moderate | [C₆H₅N₂]⁺ |

| 67 | High | [C₄H₅N]⁺ |

| 42 | High | [C₂H₄N]⁺ |

Data sourced from ChemicalBook, specific relative intensities may vary.

Interpretation of the Mass Spectrum:

The mass spectrum should show a prominent molecular ion peak ([M]⁺) at m/z 176, which corresponds to the molecular weight of 6,7-Dimethyl-1H-pteridin-4-one (C₈H₈N₄O). The fragmentation pattern can provide valuable structural information. A plausible fragmentation pathway is outlined below.

Caption: Proposed mass spectral fragmentation pathway for 6,7-Dimethyl-1H-pteridin-4-one.

The fragmentation is likely initiated by the loss of small, stable neutral molecules. A common fragmentation for lactams is the loss of carbon monoxide (CO), which would lead to a fragment ion at m/z 148. Another characteristic fragmentation could be the loss of isocyanic acid (HNCO) from the pyrimidine ring, resulting in an ion at m/z 133. Further fragmentation of this ion could lead to the observed smaller fragments. The analysis of these fragmentation patterns, in conjunction with the molecular ion peak, provides strong evidence for the proposed structure.

Conclusion

The comprehensive spectroscopic analysis of 6,7-Dimethyl-1H-pteridin-4-one using NMR, IR, and MS provides a self-validating system for its structural elucidation. NMR spectroscopy confirms the proton and carbon framework, IR spectroscopy identifies the key functional groups, and mass spectrometry establishes the molecular weight and provides insight into the molecule's stability and fragmentation. The combination of these techniques offers a high degree of confidence in the structural assignment, which is a critical step in the research and development of new pteridine-based therapeutic agents.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

- von Philipsborn, W., & Stierlin, H. (1967). ¹³C-NMR. Spectra of Pteridines. Helvetica Chimica Acta, 50(5), 1557-1569.

-

SparkNotes. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

University of Calgary. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

The Royal Society of Chemistry. (2000). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

- NIH. (2019).

-

† ¹H-NMR and ¹³C-NMR Spectra. (n.d.). Retrieved from [Link]

-

American Chemical Society. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

-

Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]

-

Study.com. (n.d.). Describe the procedure for preparing a liquid sample for infrared examination. Retrieved from [Link]

A Technical Guide to the Solubility and Stability of 6,7-Dimethyl-1H-pteridin-4-one (6,7-Dimethyllumazine)

This guide provides an in-depth analysis of the physicochemical properties of 6,7-Dimethyl-1H-pteridin-4-one, with a specific focus on its solubility in various solvent systems and its stability under different environmental conditions. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a comprehensive understanding of this heterocyclic compound's behavior in solution.

Introduction and Physicochemical Profile

6,7-Dimethyl-1H-pteridin-4-one, more commonly known as 6,7-dimethyllumazine, is a derivative of the pteridine heterocyclic system.[1][2] Pteridines are bicyclic compounds composed of fused pyrimidine and pyrazine rings and are precursors to a wide range of biologically significant molecules, including folates and riboflavin.[1][3][4] 6,7-Dimethyllumazine itself is a key chromophore and a biosynthetic precursor to riboflavin.[3][5][6] Understanding its solubility and stability is critical for its application in biochemical assays, as a reference standard, and in the development of novel therapeutics targeting pathways in which it is involved.[7]

Table 1: Physicochemical Properties of 6,7-Dimethyl-1H-pteridin-4-one

| Property | Value | Source |

| IUPAC Name | 6,7-dimethyl-1H-pteridine-2,4-dione | PubChem[2] |

| Synonyms | 6,7-Dimethyllumazine, 2,4-Dihydroxy-6,7-dimethylpteridine | PubChem[2] |

| CAS Number | 5774-32-3 | PubChem[2] |

| Molecular Formula | C₈H₈N₄O₂ | PubChem[2] |

| Molecular Weight | 192.18 g/mol | PubChem[2] |

| XLogP3-AA | -0.9 | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

| Topological Polar Surface Area | 84.6 Ų | PubChem[2] |

Solubility Profile

The solubility of a compound is a fundamental property influencing its bioavailability, formulation, and utility in experimental settings. The pteridine core, with its multiple nitrogen atoms and carbonyl groups, allows for complex interactions with various solvents.

Aqueous Solubility

Organic Solvent Solubility

The solubility of pteridine derivatives in organic solvents is generally limited unless they are chemically modified. Research into lumazine-based photosensitizers has involved the addition of long alkyl chains (e.g., decyl groups) to the lumazine core specifically to enhance its solubility in organic solvents like dichloromethane (DCM) and methanol (MeOH).[10] This implies that the parent 6,7-dimethyllumazine has poor solubility in non-polar organic solvents. However, polar aprotic solvents are often used in synthetic and analytical procedures. For instance, the related compound 6,7-dimethyl-8-Ribityllumazine is noted as being soluble in DMSO.[5]

Table 2: Qualitative Solubility Summary of 6,7-Dimethyllumazine

| Solvent Class | Representative Solvents | Expected Solubility | Rationale / Notes |

| Aqueous | Water, Aqueous Buffers | Poor to Moderate | Highly pH-dependent. Solubility increases in acidic or alkaline conditions due to salt formation. |

| Polar Aprotic | DMSO, DMF | Soluble | These solvents can effectively disrupt crystal lattice energy and form hydrogen bonds.[5] |

| Polar Protic | Methanol, Ethanol | Poor to Sparingly Soluble | Limited solubility, often requiring heating. Used in purification steps.[10] |

| Non-Polar | Dichloromethane (DCM), Chloroform, Hexane | Insoluble to Very Poor | Lacks non-polar character for effective solvation. Chemical modification is required for solubility.[10] |

Stability Profile

The stability of 6,7-dimethyllumazine is a critical consideration for its storage, handling, and experimental use. The primary degradation pathway is photochemical, though the compound is also susceptible to degradation at pH extremes.

Photostability

Pteridine derivatives, including lumazines, are known to be photosensitive.[9][11] Upon irradiation with UV light, lumazine can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (¹O₂).[9] This process can lead to the degradation of the lumazine molecule itself and other molecules in the solution.

-

Mechanism : Photoexcitation of the lumazine molecule can lead to the formation of transient radical species through photo-induced one-electron transfer reactions.[11] In the presence of oxygen, this can initiate a cascade of oxidative reactions.

-

pH Influence : The photochemical stability and the quantum yield of singlet oxygen production are highly sensitive to pH. For the parent lumazine compound, singlet oxygen production is significantly higher in acidic media compared to alkaline media.[9]

-

Consequences : This inherent photolability means that solutions of 6,7-dimethyllumazine should be protected from light to prevent degradation and the generation of confounding artifacts in experimental systems. Previous studies have noted the enhanced photodegradation of free 6,7-dimethyl-8-ribityllumazine in solution, making it challenging to study its radical states.[11]

pH and Chemical Stability

The pteridine ring system can be susceptible to hydrolytic degradation under harsh acidic or basic conditions. The stability of reactive intermediates in the redox processes of lumazine is highly pH-dependent.[9] While detailed kinetics for 6,7-dimethyllumazine are not published, it is best practice to prepare fresh solutions and use buffers within a moderate pH range (pH 4-8) unless experimentally required otherwise.

Table 3: Summary of Factors Affecting Stability

| Stress Factor | Effect on 6,7-Dimethyllumazine | Mitigation Strategy |

| Light (UV/Visible) | Significant degradation via photo-oxidation. Acts as a photosensitizer.[9][11] | Store solid material and solutions in amber vials or protect from light with foil. Minimize light exposure during experiments. |

| pH (Acidic/Alkaline) | Potential for hydrolytic degradation at extremes. Redox intermediate stability is pH-dependent.[9] | Use buffered solutions. Prepare solutions fresh. Avoid prolonged storage outside a neutral pH range. |

| Oxidation | Susceptible to oxidation, particularly when initiated by light. | Degas solvents if necessary. Store under an inert atmosphere (e.g., argon, nitrogen) for long-term preservation. |

| Temperature | Data not widely available, but as with most organic molecules, elevated temperatures will accelerate degradation reactions. | Store at recommended temperatures (typically cool and dry). Avoid repeated freeze-thaw cycles for solutions. |

Experimental Protocols

To ensure trustworthy and reproducible results, standardized protocols for determining solubility and stability are essential. The following sections describe self-validating workflows for these assessments.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of 6,7-dimethyllumazine in a given solvent system.

Methodology:

-

Preparation: Add an excess amount of solid 6,7-dimethyllumazine to a series of amber glass vials. The excess solid is crucial to ensure saturation is reached.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., water, pH 7.4 buffer, DMSO) to each vial.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-point experiment (e.g., sampling at 12, 24, 36, and 48 hours) should be run to validate the equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw a small aliquot of the clear supernatant. Immediately dilute the aliquot with a known volume of a suitable mobile phase or solvent to prevent precipitation.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard curve prepared with known concentrations of 6,7-dimethyllumazine.

-

Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) by accounting for the dilution factor.

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol: Forced Degradation (Stress Testing) for Stability Assessment

This protocol establishes a stability-indicating analytical method and identifies potential degradation pathways.

Methodology:

-

Stock Solution: Prepare a stock solution of 6,7-dimethyllumazine in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution into separate, labeled amber vials for each stress condition.

-

Acid Hydrolysis: Add 0.1 M HCl.

-

Base Hydrolysis: Add 0.1 M NaOH.

-

Oxidation: Add 3% H₂O₂.

-

Thermal Stress: Heat at 60 °C.

-

Photolytic Stress: Expose to a photostability chamber with controlled light (e.g., ICH Q1B option 2). A control sample should be wrapped in foil and placed in the same chamber.

-

-

Incubation: Store the vials under the specified conditions. Pull samples at various time points (e.g., 0, 2, 4, 8, 24 hours). For thermal and photolytic stress, longer durations may be needed.

-

Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

-

Analysis: Analyze all samples (stressed, control, and time-zero) using an HPLC system with a photodiode array (PDA) detector. The method must be "stability-indicating," meaning it can separate the intact drug from all significant degradation products.

-

Data Evaluation:

-

Calculate the percentage of remaining 6,7-dimethyllumazine in each sample.

-

Monitor the formation of degradation products (peak area).

-

Use the PDA detector to check for peak purity of the parent compound peak to ensure co-elution is not occurring.

-

Caption: Workflow for a Forced Degradation Study.

Conclusion

6,7-Dimethyl-1H-pteridin-4-one is a photosensitive compound with limited solubility in aqueous and non-polar organic solvents, but good solubility in polar aprotic solvents like DMSO. Its pronounced photodegradation, particularly in acidic environments, is the most critical stability concern. Researchers and developers must employ rigorous handling procedures, including protection from light and careful consideration of solvent and pH, to ensure the integrity of the compound in experimental and formulated systems. The protocols outlined in this guide provide a robust framework for empirically determining the solubility and stability profile of this molecule in any system of interest, ensuring data integrity and reproducibility.

References

- Investigation of 6,7,8-trimethyllumazine and its radicals by NMR and photo-CIDNP spectroscopy. RSC Publishing.

- 6,7-dimethyl-8-Ribityllumazine. Cayman Chemical.

- Mono‐ and Bis‐Alkylated Lumazine Sensitizers: Synthetic, Molecular Orbital Theory, Nucleophilic Index and Photochemical Stud. CONICET.

- Naturally Occurring Lumazines.

- Photochemical and photophysical properties of lumazine in aqueous solutions.

- (Trifluoromethyl)lumazine Derivatives as 19F NMR Probes for Lumazine Protein. PubMed.

- Discovery of potent antimycobacterial agents targeting lumazine synthase (RibH) of Mycobacterium tuberculosis. PMC - PubMed Central.

- 6,7-Dimethyllumazine | C8H8N4O2. PubChem - NIH.

- Synthesis of quinonoid 6-methyl- and 6,7-dimethyldihydropterins 1. ScienceDirect.

- 6,7-Dimethyl-8-ribityllumazine. Wikipedia.

- Showing Compound 6,7-Dimethyl-8-(1-D-ribityl)lumazine (FDB023230). FooDB.

- CAS 14684-54-9 6,7-Dimethyl-1H-pteridin-4-one. Alfa Chemistry.

- Pushing at the Boundaries of Pterin Chemistry. PMC - PubMed Central - NIH.

- 6,7-Dimethyl-8-ribityllumazine. PubChem.

- Insights into the Time Evolution of Slowly Photodegrading Contaminants. MDPI.

- Insights into Molecular Structure of Pterins Suitable for Biomedical Applic

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,4(1H,3H)-Pteridinedione, 6,7-dimethyl- | C8H8N4O2 | CID 5355834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6,7-Dimethyl-8-ribityllumazine - Wikipedia [en.wikipedia.org]

- 4. Insights into Molecular Structure of Pterins Suitable for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. (Trifluoromethyl)lumazine derivatives as 19F NMR probes for lumazine protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of potent antimycobacterial agents targeting lumazine synthase (RibH) of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Showing Compound 6,7-Dimethyl-8-(1-D-ribityl)lumazine (FDB023230) - FooDB [foodb.ca]

- 9. researchgate.net [researchgate.net]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 11. pubs.rsc.org [pubs.rsc.org]

Lumazine Synthase: A Pivotal Enzyme in Riboflavin Biosynthesis and a Key Target for Novel Antimicrobials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lumazine synthase (LS) stands as a critical juncture in the biosynthesis of riboflavin (vitamin B2), a pathway essential for most microorganisms and plants, yet absent in humans. This dichotomy positions LS as a compelling target for the development of novel antimicrobial agents. This technical guide provides a comprehensive exploration of lumazine synthase, from its intricate structure and catalytic mechanism to its pivotal role in the riboflavin biosynthesis pathway. We will delve into the practical aspects of studying this enzyme, including detailed protocols for its expression, purification, and kinetic characterization, alongside field-proven insights into troubleshooting and optimization. Furthermore, this guide will review the current landscape of LS inhibitors, offering valuable information for drug development professionals.

Introduction: The Significance of Lumazine Synthase

Riboflavin, and its derivatives flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), are indispensable cofactors for a vast array of redox reactions central to cellular metabolism. While humans obtain this vital vitamin through their diet, most bacteria, fungi, and plants synthesize it de novo. The penultimate step in this essential pathway is catalyzed by lumazine synthase (EC 2.5.1.78), which facilitates the formation of 6,7-dimethyl-8-ribityllumazine. The absence of the riboflavin biosynthesis pathway in humans renders its constituent enzymes, including lumazine synthase, highly attractive targets for the development of species-specific antimicrobial drugs. A comprehensive understanding of LS is therefore paramount for exploiting its therapeutic potential.

Structural Architecture and Oligomeric Diversity

Lumazine synthase exhibits remarkable structural diversity across different species, typically forming homooligomeric complexes. These assemblies can range from pentamers and decamers to large, icosahedral capsids composed of 60 identical subunits.[1][2] This icosahedral structure, reminiscent of a viral capsid, is particularly noteworthy.

These complex quaternary structures are not merely incidental; they play a crucial role in the enzyme's function and stability. In some bacteria, such as Bacillus subtilis, the icosahedral shell of lumazine synthase encapsulates a trimer of riboflavin synthase, the final enzyme in the pathway.[3] This creates a microenvironment that is thought to enhance the overall efficiency of riboflavin synthesis through substrate channeling.

The individual lumazine synthase monomer, despite the varied oligomeric states, possesses a conserved core fold. X-ray crystallography studies have revealed a four-stranded parallel β-sheet flanked by α-helices. The active site is located at the interface between adjacent subunits within the oligomer, highlighting the importance of the enzyme's quaternary structure for its catalytic activity.

The Catalytic Mechanism of Lumazine Synthase

Lumazine synthase catalyzes the condensation of two substrates: 5-amino-6-(D-ribitylamino)uracil and 3,4-dihydroxy-2-butanone 4-phosphate. The reaction proceeds through a series of steps involving the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield 6,7-dimethyl-8-ribityllumazine and inorganic phosphate.

Key amino acid residues within the active site are crucial for catalysis. These residues, often highly conserved across species, participate in substrate binding, stabilization of reaction intermediates, and proton transfer steps. For instance, studies have implicated conserved histidine, arginine, and lysine residues in the catalytic mechanism. The precise details of the mechanism have been elucidated through a combination of structural studies of enzyme-inhibitor complexes, site-directed mutagenesis, and kinetic analyses.

Lumazine Synthase in the Riboflavin Biosynthesis Pathway

The biosynthesis of riboflavin is a multi-step process that begins with GTP and ribulose 5-phosphate. Lumazine synthase occupies a critical position as the penultimate enzyme in this pathway.

Caption: The Riboflavin Biosynthesis Pathway highlighting the role of Lumazine Synthase.

The product of the lumazine synthase reaction, 6,7-dimethyl-8-ribityllumazine, serves as the direct substrate for riboflavin synthase. This final enzyme catalyzes an unusual dismutation reaction involving two molecules of the lumazine to produce one molecule of riboflavin and one molecule of 5-amino-6-(D-ribitylamino)uracil, which is then recycled back into the pathway.

Lumazine Synthase as a Drug Target

The essentiality of the riboflavin biosynthesis pathway for many pathogenic microorganisms, coupled with its absence in humans, makes lumazine synthase an ideal target for the development of novel antimicrobial agents. Inhibitors of lumazine synthase would disrupt riboflavin production, leading to growth inhibition or cell death of the pathogen.

Inhibitor Design and Development

Significant effort has been directed towards the design and synthesis of lumazine synthase inhibitors. These efforts have largely focused on creating substrate and intermediate analogs.

| Inhibitor Class | Example | Organism | Ki (µM) | Mechanism |

| Substrate Analogs | 5-Nitro-6-(D-ribitylamino)-2,4(1H,3H)-pyrimidinedione | Bacillus subtilis | - | Competitive |

| Intermediate Analogs | 6-(6-D-ribitylamino-2,4-dihydroxypyrimidine-5-yl)-1-hexylphosphonic acid | Bacillus subtilis | 130 | Competitive |

| Naphthyridine Derivatives | 1,3,6,8-tetrahydroxy-2,7-naphthyridine derivative | Schizosaccharomyces pombe | 22-66 | Competitive |

| Styrylpyrimidine Derivatives | (E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione | Mycobacterium tuberculosis | 95 | Competitive |

This table presents a selection of lumazine synthase inhibitors and their reported kinetic parameters. Ki values can vary depending on the specific assay conditions.

The development of potent and specific inhibitors of lumazine synthase holds great promise for combating infectious diseases, including those caused by drug-resistant pathogens.

Experimental Protocols for Studying Lumazine Synthase

A thorough understanding of lumazine synthase requires robust experimental methods for its production and characterization. The following sections provide detailed protocols and insights for researchers.

Caption: A typical experimental workflow for the study of recombinant Lumazine Synthase.

Recombinant Expression and Purification of Lumazine Synthase

Objective: To produce and purify recombinant lumazine synthase for structural and functional studies. This protocol is a general guideline and may require optimization for specific constructs and expression systems.

Materials:

-

Expression vector containing the lumazine synthase gene (e.g., pET vector series)

-

E. coli expression host (e.g., BL21(DE3))

-

Luria-Bertani (LB) medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Ni-NTA affinity chromatography column

-

Wash buffer (Lysis buffer with 20 mM imidazole)

-

Elution buffer (Lysis buffer with 250 mM imidazole)

-

Gel filtration chromatography column and buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

Protocol:

-

Transformation: Transform the expression vector into a competent E. coli expression strain. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 10-50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to incubate overnight at the lower temperature with shaking.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

-

Lysis: Resuspend the cell pellet in ice-cold lysis buffer. Lyse the cells by sonication or high-pressure homogenization.

-

Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer until the absorbance at 280 nm returns to baseline. Elute the protein with elution buffer.

-

Gel Filtration Chromatography: Concentrate the eluted fractions and load onto a gel filtration column to further purify the protein and remove aggregates.

-

Purity Assessment: Analyze the purified protein by SDS-PAGE. Pool the purest fractions and determine the protein concentration.

Troubleshooting and Optimization:

-

Low Expression: Optimize IPTG concentration, induction temperature, and induction time. Codon optimization of the gene for E. coli expression can also improve yields.

-

Inclusion Bodies: Reduce the induction temperature and/or IPTG concentration. Co-expression with chaperones can sometimes improve solubility.

-

Poor Purification: Ensure the His-tag is accessible. Optimize buffer conditions (pH, salt concentration) for binding to the affinity resin.

Enzyme Kinetics Assay

Objective: To determine the kinetic parameters (Km, Vmax, kcat) of lumazine synthase. This is a continuous spectrophotometric assay that monitors the formation of the product, 6,7-dimethyl-8-ribityllumazine, which has a characteristic absorbance.

Materials:

-

Purified lumazine synthase

-

Assay buffer (e.g., 100 mM potassium phosphate pH 7.0, 10 mM MgCl2)

-

Substrate 1: 5-amino-6-(D-ribitylamino)uracil

-

Substrate 2: 3,4-dihydroxy-2-butanone 4-phosphate

-

UV-Vis spectrophotometer

Protocol:

-

Prepare stock solutions of the substrates in the assay buffer. The stability of 3,4-dihydroxy-2-butanone 4-phosphate can be an issue, so fresh preparation is recommended.

-

Set up a reaction mixture in a cuvette containing the assay buffer and a fixed, non-saturating concentration of one substrate.

-

Vary the concentration of the other substrate over a range that brackets the expected Km value.

-

Equilibrate the reaction mixture to the desired temperature in the spectrophotometer.

-

Initiate the reaction by adding a small, known amount of purified lumazine synthase.

-

Monitor the increase in absorbance at a wavelength where the product absorbs and the substrates do not (typically around 408 nm).

-

Record the initial reaction velocity (the linear portion of the absorbance vs. time plot).

-

Repeat the assay for each substrate concentration.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Calculate kcat by dividing Vmax by the enzyme concentration.

Troubleshooting and Optimization:

-

Non-linear initial rates: Ensure that less than 10% of the substrate is consumed during the measurement period. Adjust the enzyme concentration if necessary.

-

Substrate instability: Prepare substrate solutions fresh and keep them on ice.

-

High background absorbance: Run control reactions without the enzyme to subtract any background signal.

Conclusion and Future Perspectives

Lumazine synthase is a fascinating enzyme with a critical role in the survival of many microorganisms. Its unique structural features and essential catalytic function make it a prime target for the development of novel antimicrobial therapies. The experimental approaches outlined in this guide provide a framework for researchers to further unravel the intricacies of this enzyme and to accelerate the discovery of potent and selective inhibitors. Future research will likely focus on high-throughput screening of compound libraries, structure-based drug design, and the exploration of novel inhibitor scaffolds to combat the growing threat of antimicrobial resistance.

References

-

Cushman, M., & Golebiewski, W. M. (1999). Design, Synthesis, and Biological Evaluation of Homologous Phosphonic Acids and Sulfonic Acids as Inhibitors of Lumazine Synthase. Journal of Organic Chemistry, 64(23), 8547-8555. [Link]

-

Fischer, M., Haase, I., Kis, K., Meining, W., Ladenstein, R., & Bacher, A. (2002). Biosynthesis of riboflavin. The structure of the four-carbon precursor. European Journal of Biochemistry, 269(20), 5189-5196. [Link]

-

Ladenstein, R., Schneider, M., Huber, R., Bartunik, H. D., Wilson, K., Schott, K., & Bacher, A. (1988). Heavy riboflavin synthase from Bacillus subtilis. Crystal structure analysis of the icosahedral beta 60 capsid at 3.3 A resolution. Journal of Molecular Biology, 203(4), 1045-1070. [Link]

-

Wei, Y., Kumar, P., Wahome, N., Mantis, N. J., & Middaugh, C. R. (2018). Biomedical Applications of Lumazine Synthase. Journal of Pharmaceutical Sciences, 107(10), 2557-2566. [Link]

-

Zhang, X., Meining, W., Fischer, M., Bacher, A., & Ladenstein, R. (2001). X-ray structure analysis and crystallographic refinement of lumazine synthase from the hyperthermophile Aquifex aeolicus at 1.6 A resolution: determinants of thermostability revealed from structural comparisons. Journal of molecular biology, 306(5), 1099–1114. [Link]

-

Morgunova, E., Meining, W., Illarionov, B., Bacher, A., & Ladenstein, R. (2005). Crystal structure of lumazine synthase from Mycobacterium tuberculosis as a target for rational drug design: binding mode of a new class of purinetrione inhibitors. Biochemistry, 44(8), 2746–2758. [Link]

-

Haase, I., Fischer, M., Bacher, A., & Cushman, M. (2003). A novel lumazine synthase inhibitor derived from oxidation of 1,3,6,8-tetrahydroxy-2,7-naphthyridine to a tetraazaperylenehexaone derivative. Journal of medicinal chemistry, 46(15), 3149–3152. [Link]

-

Brás, N. F., Rebelo, J., Dias, M. V., Fialho, A. M., & Romão, M. J. (2012). Structural and kinetic properties of lumazine synthase isoenzymes in the order Rhizobiales. The Journal of biological chemistry, 287(47), 39869–39883. [Link]

-

Rodríguez-Fernández, L., López-Jaramillo, F. J., Bacher, A., Fischer, M., & Ladenstein, R. (2008). Improvement of the quality of lumazine synthase crystals by protein engineering. Acta crystallographica. Section F, Structural biology and crystallization communications, 64(Pt 7), 625–628. [Link]

-

Khan Academy. (n.d.). An introduction to enzyme kinetics. [Link]

-

Jambovane, S., Duin, E. C., Kim, S. K., & Hong, J. W. (2009). Determination of kinetic parameters, Km and kcat, with a single experiment on a chip. Analytical chemistry, 81(9), 3239–3245. [Link]

-

Rhodes, G. (2006). Enzyme Kinetics: Answers to Problems. [Link]

-

Lee, J. K. (2021). Visual Interpretation of the Meaning of kcat/KM in Enzyme Kinetics. bioRxiv. [Link]

-

Gabelli, S. B., & Schildbach, J. F. (2014). Explanatory chapter: troubleshooting recombinant protein expression: general considerations and a brief overview of expression systems. Methods in enzymology, 541, 209–229. [Link]

-

Aledo, J. C. (2020). Time-Dependent Kinetic Complexities in Enzyme Assays: A Review. International journal of molecular sciences, 21(24), 9695. [Link]

-

Wikipedia. (n.d.). Lumazine synthase. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of Lumazine Synthase

This guide provides a comprehensive exploration of the catalytic mechanism of lumazine synthase, an essential enzyme in the riboflavin biosynthetic pathway. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data, kinetic studies, and mechanistic proposals to offer a detailed understanding of this crucial enzyme's function.

Introduction: The Crucial Role of Lumazine Synthase in Riboflavin Biosynthesis

Riboflavin (Vitamin B2) is a vital precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are indispensable for a wide array of metabolic redox reactions.[1][2] Lumazine synthase (LS) catalyzes the penultimate step in the biosynthesis of riboflavin, a pathway present in plants, fungi, and most microorganisms, but absent in animals.[3][4] This makes LS a compelling target for the development of novel antimicrobial and antifungal agents.[5]

The enzyme facilitates the condensation of two substrates: 5-amino-6-(D-ribitylamino)uracil (ARPP) and 3,4-dihydroxy-2-butanone-4-phosphate (DHBP), to form 6,7-dimethyl-8-ribityllumazine (DRL), the immediate precursor to riboflavin.[5][6]

Quaternary Structure: A Tale of Two Assemblies

Lumazine synthase exhibits remarkable diversity in its quaternary structure, existing primarily in two forms: pentamers and icosahedral capsids.[7][8]

-

Pentameric Lumazine Synthase: Found in fungi and some eubacteria, this form consists of five identical subunits.[7][9]

-

Icosahedral Lumazine Synthase: Prevalent in plants and many bacteria, this assembly is a stunning example of macromolecular architecture, comprising 60 identical subunits arranged in a T=1 icosahedral capsid.[6][10][11] In some bacteria, such as Bacillus subtilis, this hollow capsid encapsulates a trimer of riboflavin synthase, the final enzyme in the pathway, creating a highly efficient substrate-channeling complex.[6][12]

The structural basis for these different assemblies lies in subtle variations in the N-terminal region and a loop connecting helices α4 and α5. In the icosahedral spinach enzyme, the N-terminal β-strand of one subunit extends the β-sheet of an adjacent subunit, a conformation prevented in the fungal enzyme by a two-residue insertion.[7]

The Catalytic Mechanism: A Step-by-Step Elucidation

The active site of lumazine synthase is located at the interface between adjacent subunits within a pentameric unit.[13] Extensive structural and mechanistic studies, including X-ray crystallography of enzyme-inhibitor complexes and site-directed mutagenesis, have illuminated the key steps of the catalytic cycle.[1][14]

The reaction is proposed to proceed through the following key steps:

-

Substrate Binding: The two substrates, ARPP and DHBP, bind to the active site. The binding of the pyrimidinedione substrate is stabilized by a network of hydrogen bonds, and a conserved phosphate-binding site accommodates DHBP.[6]

-

Schiff Base Formation: The reaction is initiated by the formation of a Schiff base between the C2 carbonyl group of DHBP and the amino group of a conserved lysine residue (Lys135 in Aquifex aeolicus LS).[1]

-

Phosphate Elimination: Following Schiff base formation, a phosphate group is eliminated from the DHBP moiety.[1]

-

Nucleophilic Attack and Cyclization: The C7 amino group of the pyrimidinedione substrate then performs a nucleophilic attack on the C1 of the butanone derivative, leading to the formation of a new carbon-nitrogen bond and subsequent cyclization.

-

Dehydration and Product Release: A final dehydration step yields the product, 6,7-dimethyl-8-ribityllumazine (DRL), which is then released from the active site.

Several highly conserved amino acid residues are crucial for catalysis[1]:

-

His88: Acts as a general acid/base catalyst.

-

Arg127: Involved in stabilizing the transition state and binding the phosphate group of DHBP.

-

Lys135: Forms the initial Schiff base with DHBP.

-

Glu138: Plays a role in proton abstraction/donation.

-

Phe22: Contributes to the hydrophobic environment of the active site, aiding in substrate binding.

Visualizing the Catalytic Cycle

Caption: Proposed catalytic mechanism of lumazine synthase.

Experimental Protocols for Mechanistic Studies

Enzyme Kinetics Assay for Lumazine Synthase

This protocol outlines a continuous spectrophotometric assay to determine the kinetic parameters of lumazine synthase. The formation of 6,7-dimethyl-8-ribityllumazine (DRL) can be monitored by the increase in absorbance at a specific wavelength.

Materials:

-

Purified lumazine synthase

-

5-amino-6-(D-ribitylamino)uracil (ARPP) stock solution

-

3,4-dihydroxy-2-butanone-4-phosphate (DHBP) stock solution

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0)

-

UV-Vis spectrophotometer with temperature control

Procedure:

-

Prepare a series of ARPP dilutions in the reaction buffer at a constant, saturating concentration of DHBP.

-

Prepare a series of DHBP dilutions in the reaction buffer at a constant, saturating concentration of ARPP.

-

Set up the spectrophotometer to monitor the reaction at the appropriate wavelength for DRL (typically around 408 nm). Equilibrate the instrument and cuvettes to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding a small, fixed amount of lumazine synthase to the cuvette containing the reaction buffer and substrates.

-

Record the change in absorbance over time. The initial linear portion of the curve represents the initial reaction velocity (V₀).

-

Calculate the initial velocities from the slopes of the absorbance versus time plots.

-

Plot the initial velocities against the substrate concentrations.

-

Fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). For inhibitor studies, data can be plotted on a Lineweaver-Burk plot to determine the mode of inhibition.[15]

Workflow for Kinetic Analysis

Caption: Experimental workflow for kinetic analysis of lumazine synthase.

Inhibitors of Lumazine Synthase: Tools and Therapeutic Potential

The study of lumazine synthase inhibitors is crucial for both elucidating the enzyme's mechanism and for developing new antimicrobial drugs. Inhibitors often mimic the substrates, transition states, or the product of the reaction.

| Inhibitor Class | Example | Mechanism of Action | Reference |

| Substrate Analogues | 5-nitro-6-(D-ribitylamino)-2,4(1H,3H)-pyrimidinedione | Binds to the active site, mimicking the ARPP substrate.[6] | [6] |

| Transition State Analogues | Riboflavin | The product of the subsequent reaction can bind to the active site, acting as a feedback inhibitor. | [16] |

| Small Molecule Inhibitors | (E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione | Identified through high-throughput screening, this compound is a structural analogue of the pyrimidinedione substrate.[17] | [17] |

The development of potent and specific inhibitors of lumazine synthase remains an active area of research, with the potential to yield novel therapeutics against a range of pathogens.

Conclusion and Future Directions

The mechanism of action of lumazine synthase is a testament to the elegance and efficiency of enzymatic catalysis. Through a combination of structural biology, enzymology, and molecular modeling, a detailed picture of this crucial enzyme has emerged. The unique quaternary structures of lumazine synthase, particularly the icosahedral capsids, are also being explored for applications in nanotechnology, including drug delivery and vaccine development.[3][4] Future research will likely focus on further refining our understanding of the catalytic mechanism, exploring the dynamics of the enzyme, and exploiting its unique structural properties for biomedical applications.

References

-

Ritsert, K., et al. (1995). Studies on the lumazine synthase/riboflavin synthase complex of Bacillus subtilis: crystal structure analysis of reconstituted, icosahedral beta-subunit capsids with bound substrate analogue inhibitor at 2.4 A resolution. Journal of Molecular Biology, 253(1), 151-167. [Link]

-

Persson, K., et al. (1999). Crystal structure analysis of a pentameric fungal and an icosahedral plant lumazine synthase reveals the structural basis for differences in assembly. Journal of Molecular Biology, 294(1), 21-33. [Link]

-

Meining, W., et al. (2000). Divergence in macromolecular assembly: X-ray crystallographic structure analysis of lumazine synthase from Brucella abortus. Journal of Molecular Biology, 299(1), 181-197. [Link]

-

Zhang, X., et al. (2001). X-ray structure analysis and crystallographic refinement of lumazine synthase from the hyperthermophile Aquifex aeolicus at 1.6 A resolution: determinants of thermostability revealed from structural comparisons. Journal of Molecular Biology, 306(5), 1099-1114. [Link]

-

Wikipedia. (n.d.). Lumazine synthase. [Link]

-

Gerhardt, S., et al. (2002). A structure-based model of the reaction catalyzed by lumazine synthase from Aquifex aeolicus. Journal of Molecular Biology, 318(5), 1317-1329. [Link]

-

Narayanan, C., et al. (2020). Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs. Applied Microbiology and Biotechnology, 104(18), 7759-7772. [Link]

-

Wei, Y., et al. (2018). Biomedical Applications of Lumazine Synthase. Journal of Pharmaceutical Sciences, 107(9), 2283-2296. [Link]

-

ResearchGate. (n.d.). X-ray structure analysis and crystallographic refinement of lumazine synthase from the hyperthermophile Aquifex aeolicus at 1.6 Å resolution. [Link]

-

Ladenstein, R., et al. (2013). The lumazine synthase/riboflavin synthase complex: shapes and functions of a highly variable enzyme system. The FEBS Journal, 280(11), 2488-2502. [Link]

-

Talukdar, A., et al. (2009). Discovery and development of a small molecule library with lumazine synthase inhibitory activity. The Journal of Organic Chemistry, 74(15), 5123–5134. [Link]

-

Cushman, M., et al. (2007). A Novel Lumazine Synthase Inhibitor Derived from Oxidation of 1,3,6,8-Tetrahydroxy-2,7-naphthyridine to a Tetraazaperylenehexaone Derivative. The Journal of Organic Chemistry, 72(19), 7054–7061. [Link]

-

Magalhaes, J. G., et al. (2004). Sequence Determinants of Quaternary Structure in Lumazine Synthase. Molecular Biology and Evolution, 21(10), 1949–1957. [Link]

-

Zhang, X. (2005). Structural Studies of Lumazine Synthases – Thermostability, Catalytic Mechanism and Molecular Assembly. CORE. [Link]

-

Zhang, X. (2005). Structural Studies of Lumazine Synthases : Thermostability, Catalytic Mechanism and Molecular Assembly. AMiner. [Link]

-

Morgunova, E., et al. (2007). Structural and kinetic properties of lumazine synthase isoenzymes in the order Rhizobiales. Journal of Bacteriology, 189(24), 8933–8942. [Link]

-

Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link]

Sources